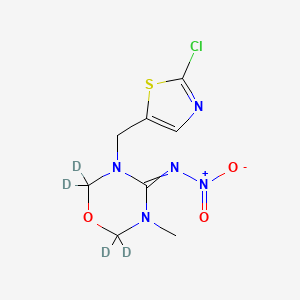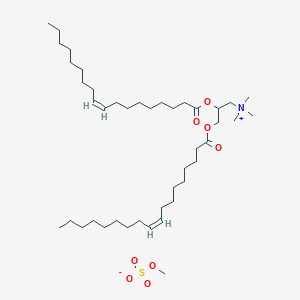
2-Chloro-ethanamine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-ethanamine-d4 Hydrochloride is a deuterium-labeled compound with the molecular formula C2H3D4Cl2N and a molecular weight of 120.01 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of 2-Chloro-ethanamine-d4 Hydrochloride typically involves the deuteration of 2-Chloro-ethanamine. The process includes the substitution of hydrogen atoms with deuterium atoms, resulting in a deuterium-labeled compound. The reaction conditions often require a deuterium source, such as heavy water (D2O), and a catalyst to facilitate the exchange of hydrogen with deuterium. Industrial production methods may involve large-scale deuteration processes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
2-Chloro-ethanamine-d4 Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form amines.
Hydrolysis: It can be hydrolyzed to produce deuterated ethanolamine.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-ethanamine-d4 Hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: It is used in metabolic studies to understand the pathways and interactions of deuterium-labeled compounds within biological systems.
Medicine: It aids in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials where isotopic labeling is required
Mechanism of Action
The mechanism of action of 2-Chloro-ethanamine-d4 Hydrochloride involves its incorporation into biological systems where it can replace hydrogen atoms with deuterium. This substitution can affect the metabolic and pharmacokinetic profiles of compounds, leading to changes in their absorption, distribution, metabolism, and excretion (ADME) properties . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-ethanamine-d4 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from non-labeled compounds like 2-Chloro-ethanamine. Similar compounds include:
2-Chloro-ethanamine: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
2-Chloroethylamine: Another related compound used in organic synthesis and chemical research
The uniqueness of this compound lies in its ability to provide insights into reaction mechanisms and metabolic pathways through isotopic labeling, which is not possible with non-labeled compounds.
Properties
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRREFWJTRBDRA-PBCJVBLFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-hydroxy-, (1S-exo)- (9CI)](/img/new.no-structure.jpg)
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)


![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)


